molecular formula C17H15FN2O3 B1399762 N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide CAS No. 849217-60-3

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B1399762
CAS No.: 849217-60-3
M. Wt: 314.31 g/mol
InChI Key: FSFMBVMXIPQPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a cyclopropane-based dicarboxamide derivative featuring two aromatic substituents: a 4-fluorophenyl group and a 4-hydroxyphenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as cabozantinib (). Its structural rigidity from the cyclopropane ring and hydrogen-bonding capacity from the hydroxyl and amide groups contribute to its role in modulating protein-ligand interactions.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Cyclopropane Ring Formation

The cyclopropane moiety is introduced via cyclopropanation reactions, commonly employing diazo compounds and transition metal catalysts such as rhodium or copper complexes. This step ensures the rigid three-membered ring essential for the compound's biological activity.

Amidation Reaction

The key step in preparing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is the formation of amide bonds between the cyclopropane-1,1-dicarboxylic acid derivative and the aromatic amines (4-fluoroaniline and 4-aminophenol).

  • Coupling Reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) is predominantly used as the coupling reagent.
  • Solvents: N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), or isopropylamide solvents are employed.
  • Reaction Conditions: Typically carried out at room temperature (~20°C) for 3–4 hours.
  • Base: Triethylamine or similar bases may be used to scavenge generated acids.

Work-up and Purification

After the reaction completion, the mixture is poured into saturated aqueous sodium bicarbonate to neutralize and precipitate the product. The solid is filtered, washed with water and chloroform, and dried under vacuum. Purification may involve recrystallization or column chromatography to achieve high purity (>95%).

Experimental Data and Yields

The following table summarizes typical yields and conditions from reported experimental procedures:

Yield (%) Reaction Conditions Notes on Procedure
88% EDCI coupling in N,N-dimethylacetamide at 20°C for 3 h Reaction of 4-aminophenol and 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid; work-up with NaHCO3
87.9% EDCI coupling in N,N-dimethylformamide at 20°C for 3 h Similar amidation procedure with substituted aminophenol, isolated by precipitation and vacuum drying
85% EDCI coupling in DMA at 20°C for 4 h Followed by pH adjustment and extraction, purification by column chromatography
44% Reaction with 2,6-dimethylpyridine at 165°C for 18 h (sealed tube) Used for further derivatization, such as quinolinyl ether formation from the hydroxyphenyl group
95% Catalytic hydrogenation with Pd/C in ethanol under reflux 2-5 h Reduction of benzyl protecting groups in intermediate compounds

These data reflect high efficiency and reproducibility of the carbodiimide-mediated amidation method, which is the core synthetic approach for this compound.

Mechanistic Insights and Optimization

  • Carbodiimide Coupling: EDCI activates the carboxylic acid group of the cyclopropane dicarboxylic acid derivative, forming an O-acylisourea intermediate that reacts with the amine to form the amide bond.
  • Reaction Medium: Polar aprotic solvents like DMA and DMF facilitate the solubility of reactants and intermediates, enhancing reaction rates and yields.
  • Temperature Control: Mild temperatures (~20°C) prevent side reactions and degradation of sensitive functional groups such as the hydroxyphenyl moiety.
  • Purity Control: Washing with aqueous sodium bicarbonate removes acidic by-products, and subsequent washing with chloroform removes organic impurities.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Yield (%) Remarks
Cyclopropane formation Diazo compounds + transition metal catalysts Variable Precursor preparation step
Amidation 4-aminophenol + 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid + EDCI in DMA/DMF, 20°C, 3-4 h 85-88% Core synthetic step, high yield and purity
Work-up Saturated NaHCO3 aqueous solution, filtration, washing with water and chloroform N/A Efficient isolation and purification
Optional derivatization 2,6-dimethylpyridine, 165°C, sealed tube, 18 h 44% For further functionalization (e.g., quinolinyl ethers)
Hydrogenation Pd/C catalyst, ethanol reflux, 2-5 h 95% Deprotection or reduction steps in synthesis

Research Findings and Industrial Relevance

  • The amidation using carbodiimide coupling is the most reliable and scalable method for producing this compound with high purity and yield.
  • Optimization of solvent systems and reaction times has enabled efficient synthesis suitable for industrial scale-up.
  • The compound’s preparation is critical for synthesizing kinase inhibitors, including cabozantinib, highlighting the importance of robust synthetic protocols.
  • Continuous flow chemistry and green chemistry principles are potential future directions for improving environmental and economic aspects of production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), borane complexes.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H15_{15}FN2_2O3_3
  • Molecular Weight : 314.31 g/mol
  • Structural Characteristics : The compound features a cyclopropane core with two aromatic substituents, which contribute to its biological activity and stability.

Medicinal Chemistry

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is primarily recognized as an impurity of cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the properties of this compound is crucial for ensuring the safety and efficacy of cabozantinib formulations.

  • Impurity Analysis : The presence of this compound in cabozantinib formulations necessitates rigorous analytical methods to quantify impurities to comply with regulatory standards. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity levels and identify impurities .

Pharmacological Studies

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

  • Anti-cancer Activity : Due to its structural similarity to cabozantinib, studies have explored its potential inhibitory effects on cancer cell proliferation and angiogenesis.
  • Targeted Therapy Development : Investigating the structure-activity relationship (SAR) can lead to the development of new derivatives that may enhance therapeutic efficacy while reducing side effects .

Case Study 1: Impurity Profiling in Cabozantinib

A study focused on the impurity profiling of cabozantinib highlighted the significance of this compound as a critical impurity. The research utilized advanced chromatographic techniques to isolate and characterize this compound, emphasizing its impact on the overall safety profile of the drug .

Case Study 2: Synthesis and Yield Optimization

Research into the synthesis of this compound demonstrated an 88% yield under optimized conditions using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent in N,N-dimethylacetamide. This study provides insights into efficient synthetic routes that can be applied in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of cyclopropane-1,1-dicarboxamides with variations in aromatic substituents and appended functional groups. Key structural analogs include:

Compound Name Substituents Key Structural Differences Biological Relevance References
Cabozantinib N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Quinoline-4-yloxy group replaces 4-hydroxyphenyl FDA-approved for medullary thyroid cancer and renal cell carcinoma; targets MET, VEGFR2, RET kinases
Compound 31 N-(4-(3-Amino-1H-indazol-4-yl)naphthalen-1-yl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Naphthalene-indazole core replaces hydroxylphenyl Preclinical antitumor activity; inhibits angiogenesis
15jb N,N-Diethyl-1-(4-fluorophenyl)-2-(4-methoxyphenoxy)cyclopropane-1-carboxamide Diethylamide and methoxyphenoxy groups Lower kinase selectivity; used in structure-activity relationship (SAR) studies
1−h N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide Formamide replaces dicarboxamide; nitro-biphenyl substituent Explored for through-space substituent effects in drug design

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group enhances metabolic stability compared to unsubstituted phenyl analogs.
  • Role of Quinoline in Cabozantinib: The 6,7-dimethoxyquinoline moiety in cabozantinib improves target binding (e.g., MET kinase) and oral bioavailability, explaining its clinical success compared to the hydroxylphenyl analog .

Physicochemical Properties

Property N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide Cabozantinib Compound 15jb
Molecular Weight 330.3 g/mol 501.51 g/mol (free base) 380.4 g/mol
Solubility Low (polar groups increase crystallinity) Moderate (quinoline enhances lipophilicity) Low (diethylamide reduces polarity)
Stability Stable under inert conditions; hydroxyl group may oxidize Stable as malate salt Sensitive to hydrolysis
Diastereomer Ratio Not reported Single enantiomer (S-malate salt) dr 10:1

Mechanistic Insights :

  • The hydroxylphenyl group in the target compound limits membrane permeability, reducing intracellular kinase inhibition. Cabozantinib’s quinoline group enhances hydrophobic interactions with kinase ATP-binding pockets .
  • Diethylamide analogs (e.g., 15jb) show reduced hERG liability compared to dicarboxamides, suggesting improved cardiac safety .

Biological Activity

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide, also known by its CAS number 849217-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2O3C_{17}H_{15}FN_{2}O_{3}, with a molecular weight of 314.32 g/mol. The structure features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 4-aminophenol and 1-(4-fluorophenyl)carbamic acid.
  • Reaction Conditions : The reaction is conducted in a solvent such as dimethylacetamide (DMA) with the addition of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
  • Purification : The final product is purified through crystallization or chromatography to achieve high purity (>95%) .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been evaluated for its inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound has shown potential as a dual inhibitor targeting specific kinases involved in cancer progression, notably Mer and c-Met kinases. In studies, it demonstrated IC50 values ranging from 8.1 nM to 462 nM against Mer kinase, indicating potent activity .
CompoundTarget KinaseIC50 (nM)
AMer8.1
Bc-Met144.0
CMer462.0

Antioxidant Properties

In addition to its anticancer activity, this compound has been evaluated for antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

  • Study Findings : In vitro assays have shown that the compound exhibits moderate antioxidant activity, contributing to its potential therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains.

  • In Vitro Results : The compound was tested against various pathogens with promising results, although further studies are needed to establish its efficacy and mechanism of action .

Case Study 1: Inhibition of Cancer Cell Growth

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability in a dose-dependent manner.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of this compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The results showed that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Properties

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFMBVMXIPQPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727978
Record name N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849217-60-3
Record name N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a refluxing mixture of cyclopropane-1,1-dicarboxylic acid (4-benzyloxy-phenyl)-amide (4-fluoro-phenyl)-amide (46 g, 113 mmol), 10% Pd/C (2 g) in EtOH (400 mL) was added dropwise 1,4-cyclohexadiene (62.7 mL, 678 mmol). Stirring was continued for 2-5 h until the reaction was complete. The mixture was cooled to rt, filtered through celite, and washed with EtOH . . . . The solution was then concentrated under reduced pressure. To the flask containing the crude product was added CHCl3 (200 mL). The resulting suspension was stirred for 15 min at rt. The solid was filtered, and dried in the air to give cyclopropane-1,1-dicarboxylic acid (4-fluoro-phenyl)-amide(4-hydroxy-phenyl)-amide (34.4 g, 95%, yield).
Name
cyclopropane-1,1-dicarboxylic acid (4-benzyloxy-phenyl)-amide (4-fluoro-phenyl)-amide
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.